Cas no 857679-55-1 (INCB8761(PF-4136309))

INCB8761(PF-4136309) structure
INCB8761(PF-4136309) structure
Product Name:INCB8761(PF-4136309)
Numéro CAS:857679-55-1
Le MF:C29H31F3N6O3
Mégawatts:568.590056657791
MDL:MFCD22124474
CID:823237
PubChem ID:11192346
Update Time:2025-08-05

INCB8761(PF-4136309) Propriétés chimiques et physiques

Nom et identifiant

    • INCB8761(PF-4136309)
    • INCB8761
    • N-{2-[(3S)-3-({4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohe xyl}amino)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)benzami de
    • N-[2-[(3S)-3-[[4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)benzamide (ACI)
    • N-[2-[(3S)-3-[[4-Hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • PF 04136309
    • Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-...
    • NSC-796433
    • PF-4136309 [WHO-DD]
    • N-{2-[(3S)-3-({4-hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl}amino)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)benzamide
    • 1372407-07-2
    • INCB 8761
    • PF 4136309
    • Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
    • INCB8761 (PF-4136309)
    • INCB8761/PF-4136309
    • N-{2-OXO-2-[(3S)-3-{[(1R,4R)-4-HYDROXY-4-[5-(PYRIMIDIN-2-YL)PYRIDIN-2-YL]CYCLOHEXYL]AMINO}PYRROLIDIN-1-YL]ETHYL}-3-(TRIFLUOROMETHYL)BENZAMIDE
    • AC-30237
    • BCP0726000196
    • N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(...
    • N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • CS-M3082
    • DA-64428
    • DTXSID201026041
    • AKOS030526422
    • HY-13245A
    • 857679-55-1
    • CHEMBL2029422
    • N-[2-((3S)-3-{[4-Hydroxy-4-(5-pyrimidin-2-yipyridin-2-yl)cyclohexyl]amino}pyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • UNII-3M2595V4KT
    • (s)-PF-4136309
    • NCGC00390572-01
    • BRD-K94420399-001-01-9
    • 1341224-83-6
    • compound 17 [PMID: 24900280]
    • CS-0610
    • N-(2-((3S)-3-((4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamid e
    • DA-55810
    • PF4136309
    • N-[2-((3S)-3-{[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino}pyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • N-{2-oxo-2-[(3S)-3-{[(1s,4s)-4-hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexyl]amino}pyrrolidin-1-yl]ethyl}-3-(trifluoromethyl)benzamide
    • PF04136309
    • BDBM50382932
    • CS-0021951
    • Benzamide,N-[2-[(3S)-3-[[cis-4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
    • AKOS040753735
    • PF-4136309
    • N-(2-((3S)-3-((trans-4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2- yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • INCB-8761
    • (S)-N-(2-(3-((4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • EX-A2696
    • N-(2-((S)-3-((trans-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
    • GTPL9032
    • AS-75226
    • J-523917
    • BCP03515
    • BCP29071
    • HY-13245B
    • C12852
    • SCHEMBL1377713
    • HY-13245
    • ZNSVOHSYDRPBGI-LXWOLXCRSA-N
    • NSC796433
    • F20787
    • XEC40707
    • C14659
    • G67698
    • INCB8761(PF-4136309)?
    • Benzamide, N-(2-((3S)-3-((trans-4-hydroxy-4-(5-(2-pyrimidinyl)- 2-pyridinyl)cyclohexyl)amino)-1-pyrrolidinyl)-2-oxoethyl)-3-(trifluoromethyl)-
    • BS-51392
    • N-(2-((S)-3-(((1r,4S)-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)b enzamide
    • 3M2595V4KT
    • (Rac)-PF-4136309
    • Benzamide, N-[2-[(3S)-3-[[cis-4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
    • N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
    • BCP9000786
    • GLXC-10083
    • AKOS032947245
    • PF-04136309
    • MDL: MFCD22124474
    • Piscine à noyau: 1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1
    • La clé Inchi: ZNSVOHSYDRPBGI-CBQRAPNFSA-N
    • Sourire: OC1(CCC(N[C@H]2CCN(C(=O)CNC(C3C=CC=C(C(F)(F)F)C=3)=O)C2)CC1)C1N=CC(C2N=CC=CN=2)=CC=1

Propriétés calculées

  • Qualité précise: 568.24097336g/mol
  • Masse isotopique unique: 568.24097336g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 10
  • Comptage des atomes lourds: 41
  • Nombre de liaisons rotatives: 7
  • Complexité: 894
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.2
  • Surface topologique des pôles: 120Ų

Propriétés expérimentales

  • Dense: 1.40

INCB8761(PF-4136309) PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
S e l l e c k ZHONG GUO
S8361-5mg
PF-4136309
857679-55-1 99.60%
5mg
¥1876.34 2023-09-15
S e l l e c k ZHONG GUO
S8361-25mg
PF-4136309
857679-55-1 99.60%
25mg
¥5626.72 2023-09-15
Chemenu
CM337899-100mg
Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 95%+
100mg
$2333 2021-08-18
Chemenu
CM337899-100mg
Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 95%+
100mg
$2333 2022-06-10
Ambeed
A1231629-1g
(S)-N-(2-(3-((4-Hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
857679-55-1 98%
1g
$634.0 2023-06-15
eNovation Chemicals LLC
Y0974035-1g
PF-4136309
857679-55-1 98%
1g
$3200 2024-08-03
eNovation Chemicals LLC
Y0974035-1g
PF-4136309
857679-55-1 98%
1g
$3200 2025-02-28
A2B Chem LLC
AH54357-10mg
Benzamide,N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 98%
10mg
$203.00 2024-04-19
A2B Chem LLC
AH54357-25mg
Benzamide,N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 98%
25mg
$404.00 2024-04-19
A2B Chem LLC
AH54357-50mg
Benzamide,N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
857679-55-1 98%
50mg
$487.00 2024-04-19

INCB8761(PF-4136309) Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
1.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Référence
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Méthode de production 2

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
2.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
2.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Référence
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Méthode de production 3

Conditions de réaction
1.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
3.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
3.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Référence
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Méthode de production 4

Conditions de réaction
1.1 Reagents: Thionyl chloride ;  5 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
4.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
4.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Référence
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
2.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
2.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Référence
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
3.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
3.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Référence
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
4.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
4.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Référence
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Méthode de production 8

Conditions de réaction
1.1 Reagents: Butyllithium ,  Oxygen Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Toluene ;  1 h, -78 °C
2.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, rt
4.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
4.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Référence
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

Méthode de production 9

Conditions de réaction
1.1 Reagents: Thionyl chloride ;  5 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Triethylamine ,  BOP reagent Solvents: Dimethylformamide ;  overnight, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 1 h, rt
5.1 Reagents: Triethylamine Solvents: Isobutanol ;  30 min, 0 °C
5.2 Reagents: Sodium triacetoxyborohydride ;  0 °C; 0 °C → rt; 6 h, rt
Référence
Synthesis of CCR2 inhibitor PF-04136309
Yan, Yan-ning; et al, Huaxue Shiji, 2020, 42(9), 1125-1129

INCB8761(PF-4136309) Raw materials

INCB8761(PF-4136309) Preparation Products

Fournisseurs recommandés
Essenoi Fine Chemical Co., Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
上海帛亦医药科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD